molecular formula C7H4F3N3 B010161 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 109113-96-4

2-(Trifluoromethyl)imidazo[1,2-a]pyrazine

Cat. No.: B010161
CAS No.: 109113-96-4
M. Wt: 187.12 g/mol
InChI Key: GZOZMIOBJGXNBA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C7H4F3N3. It is characterized by the presence of a trifluoromethyl group attached to an imidazo[1,2-a]pyrazine scaffold. This compound is of significant interest in organic synthesis and drug development due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine can be achieved through various methods. One efficient method involves the iodine-catalyzed one-pot three-component condensation reaction. This reaction typically involves an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, leading to the formation of the desired imidazo[1,2-a]pyrazine derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic route suggests its potential for industrial applications, provided that reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit diverse biological activities .

Comparison with Similar Compounds

Comparison: 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. Compared to similar compounds, it exhibits a broader range of biological activities and greater stability under various reaction conditions .

Biological Activity

2-(Trifluoromethyl)imidazo[1,2-a]pyrazine is a compound belonging to the imidazo[1,2-a]pyrazine family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to the imidazo[1,2-a]pyrazine core, which enhances its lipophilicity and may influence its biological interactions. The general structure can be represented as follows:

C7H4F3N3\text{C}_7\text{H}_4\text{F}_3\text{N}_3

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Properties : Several studies have highlighted the cytotoxic effects of imidazo[1,2-a]pyrazine derivatives on various cancer cell lines. For instance, modifications to the imidazo[1,2-a]pyrazine structure have been shown to enhance antiproliferative activity against breast and lung cancer cell lines .
  • Inhibition of ENPP1 : Recent findings demonstrate that derivatives of this compound can act as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator in the cGAS-STING pathway, thus potentially enhancing immune responses in cancer therapies .
  • Antimicrobial Activity : The compound has also been evaluated for its antibacterial properties. Studies show that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is closely linked to its structural features.

Modification Effect on Activity
Trifluoromethyl groupIncreases lipophilicity and potency
Substituents at position 5Alter cytotoxicity and selectivity
Halogen substitutionsEnhance binding affinity to target sites

Research indicates that specific modifications can lead to improved selectivity for cancer cells while minimizing toxicity to normal cells .

Case Studies

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of various imidazo[1,2-a]pyrazine derivatives on four different cancer cell lines. Results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting significant anticancer potential .
  • ENPP1 Inhibition : In a recent study focused on immunotherapy, a derivative of this compound was identified as a selective ENPP1 inhibitor with potential applications in enhancing immune responses against tumors .
  • Antimicrobial Efficacy : A series of synthesized imidazo[1,2-a]pyrazine derivatives were tested against various bacterial strains. Some compounds displayed potent antimicrobial activity with low toxicity profiles in mammalian cell lines .

Properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOZMIOBJGXNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390500
Record name 2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109113-96-4
Record name 2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)imidazo[1,2-a]pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Pyrazin-2-amine 4a (5.25 g, 55.20 mmol) was dissolved in 120 mL of ethanol, followed by addition of 3-bromo-1,1,1-trifluoro-propan-2-one 12a (5.7 mL, 55.20 mmol). The reaction mixture was heated to reflux for 16 hours. The reaction mixture was concentrated under reduced pressure, added with 100 mL of ethyl acetate and 100 mL of saturated sodium bicarbonate solution and separated. The aqueous phase was extracted with ethyl acetate (50 mL×3). The organic phase was combined, washed with saturated sodium chloride solution (50 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography with elution system B to obtain 2-(trifluoromethyl)imidazo[1,2-a]pyrazine 12b (2.40 g, yield 22.8%) as a yellow solid.
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Aminopyrazine (12.5 g, 0.13 mol) and 3-bromo-1,1,1-trifluoro-propan-2-one (27.6 g, 0.14 mol) in ethanol (150 ml) was heated at reflux for 24 hours. A further portion of 3-bromo-1,1,1-trifluoro-propan-2-one (2.51 g, 14 mmol) was added and the mixture was heated at reflux for 18 hours. The solvent was evaporated under reduced pressure and the residue was dissolved in water (30 ml). Solid sodium hydrogen carbonate was added to bring the pH to 8 and the solution was extracted with dichloromethane (×3). The combined organic layers were washed with water (20 ml) dried over magnesium sulphate and evaporated under reduced pressure. The residue was purified by medium pressure chromatography on silica gel using methanol in dichloromethane as eluant (gradient from 2:98 to 4:96). The material isolated was further purified by chromatography on silica gel using methanol in dichloromethane as eluant (2:98). The material isolated was recrystallised from ethyl acetate/hexane to give the title compound as an orange brown solid (3 g).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-aminopyrazine (5.25 g, 55.2 mmol) in ethanol (120 mL) was added 1-bromo-3,3,3-trifluoroacetone (5.73 mL, 55.2 mmol). The reaction was stirred at reflux for 20 h. After evaporation of solvent, the residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted three times with ethyl acetate. The combined organic phase was washed with saturated brine solution, dried over magnesium sulfate and concentrated. The residue was purified by flash chromatography (silica gel, 1:1 ethyl acetate:hexane, then 100% ethyl acetate) to give the title compound as a solid. 1H NMR (500 MHz, CDCl3): δ 8.02 (m, 2H), 8.13 (m, 1H), 9.22 (s, 1H). ESI-MS 188 (M+1).
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
5.73 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Reactant of Route 2
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Reactant of Route 3
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Reactant of Route 4
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Reactant of Route 5
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Reactant of Route 6
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine

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